Bromo-Dragonfly, also known as 3C-Bromo-Dragonfly or DOB-Dragonfly, is a synthetic compound belonging to the phenethylamine family. It was first synthesized in 1998 by David E. Nichols as part of research into the structure and activity of serotonin receptors in the brain. The compound is structurally characterized by its unique molecular configuration, which includes a bromine atom and resembles a dragonfly, hence its name. Bromo-Dragonfly acts primarily as a potent full agonist for the 5-HT2A receptor, exhibiting high affinity for this receptor (K_i = 0.04 nM) and also for 5-HT2C (K_i = 0.02 nM) and 5-HT2B (K_i = 0.19 nM) receptors .
These reactions culminate in the formation of Bromo-Dragonfly hydrochloride as a racemic mixture of its enantiomers .
The synthesis of Bromo-Dragonfly involves several steps:
Studies have demonstrated that Bromo-Dragonfly interacts significantly with serotonin receptors, particularly the 5-HT2A receptor, which is crucial for its hallucinogenic effects. Its binding affinity at these receptors surpasses that of many other hallucinogens, making it one of the more potent compounds in this category . Additionally, it has been associated with severe adverse reactions such as serotonin syndrome when combined with other serotonergic drugs .
Bromo-Dragonfly shares structural similarities with several other compounds in the phenethylamine family. Here are some notable comparisons:
| Compound Name | Structural Features | Potency (relative) | Unique Aspects |
|---|---|---|---|
| 2C-B-FLY | Contains methoxy groups on furan rings | Less potent than Bromo-Dragonfly | Lower toxicity profile |
| DOB-FLY | Similar benzodifuran structure | Comparable | Less potent than Bromo-Dragonfly |
| 2C-I | Iodine substitution on phenyl ring | Moderate | Distinct pharmacological profile |
| 2C-E | Ethyl group addition | Moderate | Different receptor interactions |
Bromo-Dragonfly's unique potency and prolonged duration of action set it apart from these compounds, making it particularly noteworthy in both research and recreational contexts .
Bromo-DragonFLY features a benzodifuran core, where two fused furan rings are substituted with a bromine atom at the 8-position and an aminopropyl side chain at the 4-position. The difuran system introduces rigidity to the molecule, enhancing its binding affinity to serotonin receptors compared to simpler phenethylamine analogs. Key functional groups include:
Bromo-DragonFLY exists as a racemic mixture of $$ R $$- and $$ S $$-enantiomers. Enantiospecific synthesis revealed that the $$ R $$-enantiomer exhibits superior binding affinity at 5-HT$${2A}$$ ($$ Ki = 0.04 \, \text{nM} $$), 5-HT$${2B}$$ ($$ Ki = 0.19 \, \text{nM} $$), and 5-HT$${2C}$$ ($$ Ki = 0.02 \, \text{nM} $$) receptors compared to the $$ S $$-form. The stereochemical preference arises from differential interactions with the receptor's orthosteric pocket, particularly through van der Waals contacts with transmembrane helix 5.